6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
6-Bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinoid (BX), a class of nitrogen-containing secondary metabolites primarily synthesized by plants in the Poaceae family, including maize, wheat, and rye . BXs are critical for plant defense against biotic stressors (e.g., insects, pathogens) and abiotic stressors (e.g., aluminum toxicity) . While its exact biosynthesis pathway remains uncharacterized, structural similarities to other BXs suggest it derives from indole-3-glycerol phosphate via oxidation, hydroxylation, and glycosylation steps .
Properties
IUPAC Name |
6-bromo-7-(hydroxymethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-6-2-7-8(1-5(6)3-12)14-4-9(13)11-7/h1-2,12H,3-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJOPPOGAWBLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the bromination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of 6-bromo-7-(carboxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Reduction: Formation of 7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Substitution: Formation of 6-substituted-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives.
Scientific Research Applications
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Benzoxazinoids
Structural and Physicochemical Properties
The substituents at positions 6 and 7 significantly influence the physicochemical and biological properties of benzoxazinoids. Below is a comparative analysis of key BXs:
Key Observations:
- The hydroxymethyl group at position 7 increases polarity, possibly improving aqueous solubility relative to DIMBOA’s methoxy group .
Defense Against Herbivores and Pathogens
- DIMBOA : Exhibits strong insecticidal activity against the European corn borer (Ostrinia nubilalis), with LC50 values < 0.1 mM in artificial diets .
- DIBOA : Less stable than DIMBOA but effective against aphids and fungal pathogens (e.g., Fusarium graminearum) .
- 6-Bromo-7-(hydroxymethyl)-BX : Bromine may enhance antimicrobial activity, as halogenated compounds often disrupt microbial membranes . However, its hydroxymethyl group could reduce persistence compared to DIMBOA.
Stability and Degradation
Ecological and Agricultural Implications
- Crop Resistance : DIMBOA is a cornerstone of maize resistance to pests , whereas 6-bromo-7-(hydroxymethyl)-BX’s niche remains unexplored. Its unique structure could target pathogens resistant to conventional BXs.
Biological Activity
6-Bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1461713-68-7) is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is , with a molecular weight of 258.06 g/mol. The compound features a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1461713-68-7 |
| Molecular Formula | C9H8BrNO3 |
| Molecular Weight | 258.06 g/mol |
| IUPAC Name | 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
| SMILES | C1COC2=C(N1)C=C(C=C2)Br |
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of hydroxymethyl and bromo substituents may enhance these activities by increasing the lipophilicity and reactivity of the molecule.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several benzoxazine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin exhibited inhibition zones ranging from 18 mm to 24 mm against these pathogens .
Anticancer Properties
Benzoxazine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
Research Findings:
A series of experiments demonstrated that specific benzoxazine derivatives showed cytotoxic effects against various cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of cell cycle progression .
Neuroprotective Effects
Some studies suggest that benzoxazine derivatives may possess neuroprotective properties. For example, they have been evaluated for their ability to antagonize serotonin receptors (5HT3), which are implicated in various neurological disorders.
Findings:
In a pharmacological study, certain derivatives displayed high affinity for 5HT3 receptors (Ki = 0.019 nM), indicating potential therapeutic applications in treating anxiety and depression-related disorders .
The mechanisms underlying the biological activities of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin involve:
- Receptor Modulation: Interaction with neurotransmitter receptors such as 5HT3.
- Enzyme Inhibition: Inhibition of enzymes involved in bacterial cell wall synthesis.
- Apoptotic Pathways: Induction of apoptosis through caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
